

# Technical Guide: Synthesis and Bioactivity of 1,5-Benzoxazepines

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## Compound of Interest

**Compound Name:** 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one

**CAS No.:** 704-48-3

**Cat. No.:** B1355072

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## Executive Summary

The 1,5-benzoxazepine scaffold represents a privileged class of heterocyclic compounds in medicinal chemistry, distinct from its widely commercialized sulfur (benzothiazepine) and nitrogen (benzodiazepine) analogs. Characterized by a benzene ring fused to a seven-membered oxazepine ring containing one nitrogen and one oxygen atom, this core structure exhibits versatile pharmacological activities, including potent anticancer, antimicrobial, and CNS-modulating effects.

This technical guide provides a rigorous analysis of the synthetic methodologies and structure-activity relationships (SAR) of 1,5-benzoxazepines. It is designed for drug discovery scientists requiring actionable protocols and mechanistic insights to leverage this scaffold in therapeutic development.

## Part 1: Synthetic Strategies & Mechanisms

### Core Synthetic Pathway: The Chalcone Route

The most robust and widely adopted method for constructing the 1,5-benzoxazepine skeleton involves the cyclocondensation of o-aminophenol with

-unsaturated ketones (chalcones). This route is preferred for its modularity, allowing diverse substitution patterns on the aromatic rings.

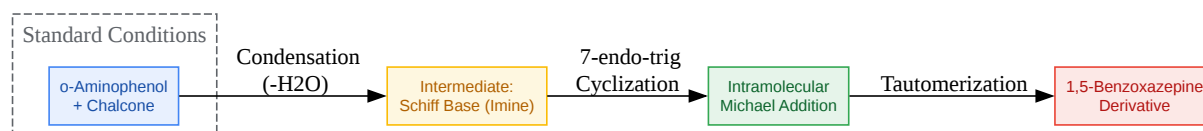
## Reaction Mechanism

The formation of the 1,5-benzoxazepine ring typically proceeds via a two-step sequence. The specific order of bond formation depends on the reaction conditions (acidic vs. basic) and the electronic nature of the substrates.

- **Step 1: Schiff Base Formation (Imine Condensation):** The more nucleophilic amino group ( ) of o-aminophenol attacks the carbonyl carbon of the chalcone, eliminating water to form an imine intermediate.
- **Step 2: Intramolecular Michael Addition:** The hydroxyl group ( ), activated by the base, acts as a nucleophile and attacks the  $\alpha$ -carbon of the  $\beta$ -unsaturated system, closing the seven-membered ring.

**Note on Regioselectivity:** While the amino group is generally more nucleophilic, under strong Lewis acid catalysis, the sequence may invert (Michael addition first, followed by condensation). However, the base-catalyzed route described below predominantly follows the Imine

Cyclization pathway.



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Figure 1: Mechanistic pathway for the base-catalyzed synthesis of 1,5-benzoxazepines.

## Validated Experimental Protocol

Method: Base-Catalyzed Cyclocondensation in Ethanol Applicability: High-yield synthesis of 2,4-diaryl-2,3,4,5-tetrahydro-1,5-benzoxazepines.

### Reagents & Equipment[1][2][3]

- Precursors: o-Aminophenol (10 mmol), Substituted Chalcone (10 mmol).
- Solvent: Absolute Ethanol (20-30 mL).
- Catalyst/Base: Glacial Acetic Acid (catalytic) OR 10% NaOH (aq) (5 mL).
- Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

### Step-by-Step Methodology

- Preparation of Chalcone: (If not commercially available) React equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol with 40% NaOH. Stir at room temperature for 12-24 hours. Pour into ice water, acidify with HCl, filter, and recrystallize the chalcone solid.
- Condensation Reaction:
  - Dissolve the chalcone (1.0 equiv) and o-aminophenol (1.0 equiv) in absolute ethanol.
  - Add the catalyst.[1][4][5][6] Recommendation: For acid-sensitive substrates, use glacial acetic acid (approx. 1 mL). For robust substrates, 10% NaOH (5 mL) promotes rapid cyclization.
  - Reflux the mixture with stirring for 6–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
- Work-up:
  - Cool the reaction mixture to room temperature.

- Pour the mixture onto crushed ice (approx. 100 g) with vigorous stirring.
- A solid precipitate should form immediately. Allow it to settle for 30 minutes.
- Purification:
  - Filter the precipitate under vacuum.
  - Wash the solid with cold water ( mL) to remove excess base/acid and unreacted starting materials.
  - Recrystallization: Dissolve the crude solid in hot ethanol (or an ethanol/acetone mixture). Allow to cool slowly to yield pure crystals.

#### Validation Check:

- IR Spectroscopy: Look for the disappearance of the carbonyl peak ( , ) of the chalcone and the appearance of the imine stretch ( , ) and ether linkage ( , ).
- Yield Expectations: 65–85% depending on substituents.

## Part 2: Bioactivity Landscape & SAR

The 1,5-benzoxazepine core is a versatile pharmacophore.<sup>[7][8][9][10]</sup> Recent studies (2020–2025) have highlighted its efficacy in oncology and infectious diseases.

### Anticancer Activity

Derivatives of 1,5-benzoxazepine have shown significant cytotoxicity against breast cancer (MCF-7, MDA-MB-231) and leukemia (K562) cell lines.

- Mechanism of Action:
  - Apoptosis Induction: Upregulation of Bax and Caspase-3; downregulation of Bcl-2.[11]
  - Cell Cycle Arrest: Potent derivatives (e.g., RS03) induce arrest at the G2/M phase, preventing mitosis.
- Key Data:
  - Compounds with a 2,2-dimethyl substitution pattern on the oxazepine ring often display superior metabolic stability and potency.
  - Halogenated phenyl rings (e.g., 2-chlorophenyl) at position 4 significantly enhance cytotoxicity (against MCF-7).[12]

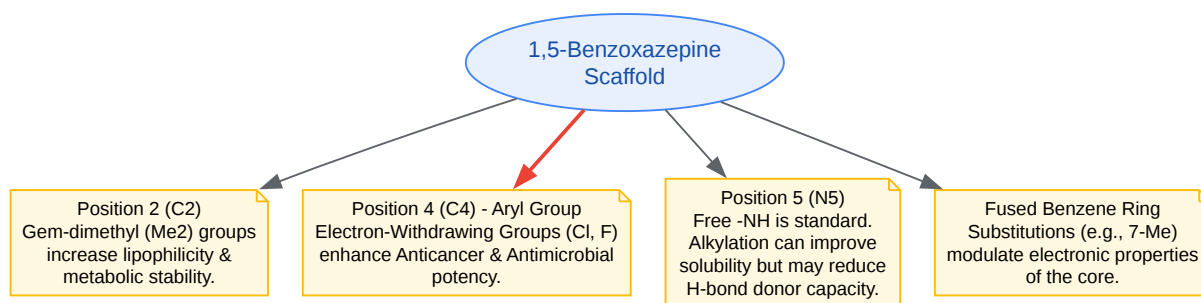
## Antimicrobial Activity

While generally less potent than their benzothiazepine counterparts, specific 1,5-benzoxazepines exhibit bacteriostatic activity against Gram-positive bacteria (*S. aureus*, *B. subtilis*) and Gram-negative bacteria (*E. coli*).

- SAR Insight: Electron-withdrawing groups (Cl, F, ) on the phenyl ring at position 4 are critical for antimicrobial efficacy.

## Structure-Activity Relationship (SAR) Analysis

The biological profile can be fine-tuned by modifying three key regions of the scaffold:



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Figure 2: Structure-Activity Relationship (SAR) map for 1,5-benzoxazepine derivatives.

## Part 3: Data Summary

Table 1: Comparative Bioactivity of Selected 1,5-Benzoxazepine Derivatives

Compound Code	C2 Substituent	C4 Aryl Substituent	Target Cell Line / Organism	Activity Metric	Ref
RS03	2,2-Dimethyl	2-Chlorophenyl	MCF-7 (Breast Cancer)		[1]
RS12	2,2,4-Trimethyl	Phenyl	MDA-MB-231 (Metastatic Breast)	Moderate Cytotoxicity	[1]
M13-M22	H	4-Nitrophenyl	S. aureus	High Inhibition Zone	[2]
Generic	H	4-Methoxyphenyl	E. coli	Moderate Activity	[3]

Table 2: Reaction Conditions vs. Yield (Synthesis from o-Aminophenol)

Catalyst / Conditions	Solvent	Time (h)	Average Yield (%)	Notes
10% NaOH / Reflux	Ethanol	6–8	75–87%	Robust, standard method.
Glacial AcOH / Microwave	DMF	0.05 (3 min)	82–90%	Rapid, requires microwave reactor.
Enzymatic (Lipase/Tyrosinase)	Buffer/THF	48	50–70%	Green, high atom economy, slower.

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